molecular formula C24H21BrF2N2O6S B1592335 Ethyl 4-(bromomethyl)-2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-5-(4-nitrophenyl)thiophene-3-carboxylate CAS No. 308831-95-0

Ethyl 4-(bromomethyl)-2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-5-(4-nitrophenyl)thiophene-3-carboxylate

Cat. No.: B1592335
CAS No.: 308831-95-0
M. Wt: 583.4 g/mol
InChI Key: BZMCAJIMPLBMOU-UHFFFAOYSA-N
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Description

Ethyl 4-(bromomethyl)-2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-5-(4-nitrophenyl)thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, bromomethyl group, difluorobenzyl group, ethoxycarbonyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(bromomethyl)-2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-5-(4-nitrophenyl)thiophene-3-carboxylate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving sulfur and a suitable diene.

    Introduction of the Bromomethyl Group: The bromomethyl group is introduced via bromination of a methyl group attached to the thiophene ring.

    Attachment of the Difluorobenzyl Group: This step involves the reaction of the thiophene derivative with a difluorobenzyl halide under basic conditions.

    Formation of the Ethoxycarbonyl Group: The ethoxycarbonyl group is introduced through esterification of the carboxylic acid group on the thiophene ring.

    Addition of the Nitrophenyl Group: The nitrophenyl group is added via a nitration reaction, typically using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(bromomethyl)-2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-5-(4-nitrophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Reduction Reactions: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Major Products

    Substitution: Derivatives with various functional groups replacing the bromomethyl group.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Sulfoxides and sulfones of the thiophene ring.

Scientific Research Applications

Ethyl 4-(bromomethyl)-2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-5-(4-nitrophenyl)thiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of Ethyl 4-(bromomethyl)-2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-5-(4-nitrophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress pathways. The difluorobenzyl group may enhance the compound’s binding affinity to certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(chloromethyl)-2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-5-(4-nitrophenyl)thiophene-3-carboxylate
  • Ethyl 4-(bromomethyl)-2-((2,6-difluorobenzyl)(methoxycarbonyl)amino)-5-(4-nitrophenyl)thiophene-3-carboxylate
  • Ethyl 4-(bromomethyl)-2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-5-(3-nitrophenyl)thiophene-3-carboxylate

Uniqueness

Ethyl 4-(bromomethyl)-2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-5-(4-nitrophenyl)thiophene-3-carboxylate is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromomethyl and nitrophenyl groups allows for diverse chemical modifications and potential therapeutic applications.

Properties

CAS No.

308831-95-0

Molecular Formula

C24H21BrF2N2O6S

Molecular Weight

583.4 g/mol

IUPAC Name

ethyl 4-(bromomethyl)-2-[(2,6-difluorophenyl)methyl-ethoxycarbonylamino]-5-(4-nitrophenyl)thiophene-3-carboxylate

InChI

InChI=1S/C24H21BrF2N2O6S/c1-3-34-23(30)20-16(12-25)21(14-8-10-15(11-9-14)29(32)33)36-22(20)28(24(31)35-4-2)13-17-18(26)6-5-7-19(17)27/h5-11H,3-4,12-13H2,1-2H3

InChI Key

BZMCAJIMPLBMOU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1CBr)C2=CC=C(C=C2)[N+](=O)[O-])N(CC3=C(C=CC=C3F)F)C(=O)OCC

Canonical SMILES

CCOC(=O)C1=C(SC(=C1CBr)C2=CC=C(C=C2)[N+](=O)[O-])N(CC3=C(C=CC=C3F)F)C(=O)OCC

Pictograms

Flammable; Irritant; Health Hazard

Origin of Product

United States

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